7H-DIBENZO(a,g)CARBAZOLE, 12,13-DIHYDRO-
CAS No.: 63077-00-9
Cat. No.: VC18675380
Molecular Formula: C20H15N
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63077-00-9 |
|---|---|
| Molecular Formula | C20H15N |
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | 12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaene |
| Standard InChI | InChI=1S/C20H15N/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-8,10,12,21H,9,11H2 |
| Standard InChI Key | VDHREAQAVYIPPC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C3=CC=CC=C31)NC4=C2C5=CC=CC=C5C=C4 |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
7H-Dibenzo(a,g)carbazole, 12,13-dihydro- belongs to the carbazole family, featuring a pentacyclic framework with a nitrogen atom at position 12. The IUPAC name, 12-azapentacyclo[11.8.0.0²,¹¹.0³,⁸.0¹⁴,¹⁹]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaene, reflects its complex fused-ring system . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₅N | |
| Molecular Weight | 269.3 g/mol | |
| Density | 1.266 g/cm³ | |
| Boiling Point | 513.8°C at 760 mmHg | |
| Flash Point | 231.1°C | |
| LogP (Octanol-Water) | 5.09 |
The planar structure facilitates π-π stacking interactions, contributing to its stability and reactivity in biological systems .
Spectroscopic Characterization
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Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 269.120 (C₂₀H₁₅N⁺) .
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NMR: ¹H NMR spectra reveal aromatic protons at δ 7.2–8.1 ppm and aliphatic protons at δ 2.8–3.5 ppm, consistent with fused-ring hydrogens .
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IR: Stretching vibrations at 1600 cm⁻¹ (C=C) and 3400 cm⁻¹ (N-H) validate the carbazole backbone .
Synthesis and Optimization
Two-Step Amination Protocol
The synthesis involves racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL) reacting with ammonium sulfite and aqueous ammonia under autoclave conditions :
| Parameter | Condition |
|---|---|
| Temperature | 220°C |
| Reaction Time | 16 hours (8 + 8 hours) |
| Reagents | NH₄OH, (NH₄)₂SO₃·H₂O |
| Yield | 98% |
This method minimizes side products like 7H-dibenzo[c,g]carbazole (DBC) through controlled stepwise amination .
Alternative Routes
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Photocyclization: UV-induced cyclization of biphenyl precursors achieves moderate yields (27–37%) .
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Cross-Coupling Reactions: Palladium-catalyzed couplings with aryl halides remain experimental .
Biological Activity and Toxicological Profile
DNA Adduct Formation
7H-Dibenzo(a,g)carbazole, 12,13-dihydro- induces carcinogenicity via DNA adducts, with organ-specific patterns :
| Organ | Major Adducts | Relative Binding (vs. Lung) |
|---|---|---|
| Liver | Adduct 6 | 10x |
| Lung | Adduct 3 | 1x |
| Skin | Adducts 2, 3 | 0.1x |
Acute exposure (single intraperitoneal dose) elevates hepatic adducts tenfold over 21 days, while chronic exposure (topical) shows cumulative adducts over 15 weeks .
Mutagenicity and Metabolic Activation
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Mutagenic Potential: In rat liver co-cultures, the compound exhibits higher mutagenicity than benzo[a]pyrene, inducing 8.0 ± 2.8 mutants/10⁵ survivors at 40 µM .
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CYP1A1 Metabolism: Molecular docking reveals two binding modes in cytochrome P450 1A1, with O-quinone intermediates forming stable DNA adducts .
Research Applications and Environmental Impact
Biomedical Research
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Carcinogenesis Models: Used to study organ-specific tumorigenesis due to its predictable adduct profiles .
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Metabolic Studies: Serves as a probe for CYP1A1 activity and xenobiotic metabolism .
Industrial Applications
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Organic Electronics: Preliminary studies suggest utility in solar cells and phosphorescent materials due to extended π-conjugation .
Environmental Persistence
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Bioaccumulation: High logP (5.09) indicates potential bioaccumulation in aquatic ecosystems .
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Regulatory Status: Classified under HS Code 2933990090, with restricted use in commercial products .
Computational Insights and Future Directions
Molecular Dynamics Simulations
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CYP1A1 Binding: Free energy calculations (−9.2 kcal/mol) confirm stable interactions at the enzyme’s active site, favoring O-quinone formation .
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Adduct Stability: Depurinating adducts (e.g., 7-[3,4-dione-DBC-1-yl]-Ade) exhibit longer half-lives than stable adducts, influencing carcinogenic potency .
Therapeutic Targeting
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